molecular formula C10H16N4 B2374681 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane CAS No. 2111410-00-3

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane

Cat. No.: B2374681
CAS No.: 2111410-00-3
M. Wt: 192.266
InChI Key: RJUPSUBVSQEGME-UHFFFAOYSA-N
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Description

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is a compound that features a unique spirocyclic structure combined with a triazole ring. This combination of structural elements makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The presence of the triazole ring is particularly noteworthy due to its known biological activities and its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane typically involves the formation of the triazole ring followed by the construction of the spirocyclic system. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of an azide with an alkyne in the presence of a copper catalyst can form the triazole ring through a Huisgen cycloaddition reaction . Subsequent steps involve the formation of the spirocyclic system through intramolecular cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,2,4-Triazol-4-ylmethyl)-6-azaspiro[3.4]octane is unique due to the combination of the triazole ring and the spirocyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds. Its unique structure also makes it a valuable building block for the synthesis of more complex molecules with tailored properties .

Properties

IUPAC Name

8-(1,2,4-triazol-4-ylmethyl)-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-10(3-1)6-11-4-9(10)5-14-7-12-13-8-14/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPSUBVSQEGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CN3C=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2111410-00-3
Record name 8-[(4H-1,2,4-triazol-4-yl)methyl]-6-azaspiro[3.4]octane
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